molecular formula C11H9N3 B13217705 N-(3-Ethynylphenyl)-1H-pyrazol-4-amine

N-(3-Ethynylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13217705
M. Wt: 183.21 g/mol
InChI Key: RIFODVSHPRTLCO-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 1H-pyrazol-4-amine scaffold, this compound belongs to a class of heterocyclic structures recognized for their versatile bioactivity and potential as kinase inhibitors . The molecule features a 1H-pyrazole core substituted with an amine group at the 4-position, which is linked to a 3-ethynylphenyl moiety. This specific structure, incorporating an ethynyl group, is often utilized in medicinal chemistry to explore novel chemical space and to serve as a synthetic handle for further derivatization via click chemistry. While specific biological data for this compound is not extensively reported in the public domain, its structural framework is highly relevant in pharmaceutical research. Pyrazolo[3,4-b]pyridines and related heterocycles have demonstrated substantial potential as tyrosine kinase inhibitors, with some analogs progressing into investigational and approved drug stages . The 1H-pyrazol-4-amine core is a privileged structure in drug design, frequently appearing in compounds investigated for oncological and neurodegenerative applications . Researchers may find this compound valuable for synthesizing novel molecular entities, exploring structure-activity relationships, or developing targeted therapies. This product is provided for research purposes. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

N-(3-ethynylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H9N3/c1-2-9-4-3-5-10(6-9)14-11-7-12-13-8-11/h1,3-8,14H,(H,12,13)

InChI Key

RIFODVSHPRTLCO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylphenyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the coupling of 3-ethynylaniline with a suitable pyrazole derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the compound in its pure form. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group (−C≡CH) undergoes oxidation to form carbonyl derivatives. Key reagents and conditions include:

ReagentConditionsProductYieldSource
KMnO₄ (acidic)H₂SO₄, 60°C, 4hN-(3-Carboxyphenyl)-1H-pyrazol-4-amine72%
CrO₃ in acetone25°C, 2hN-(3-Oxophenyl)-1H-pyrazol-4-amine65%

Mechanistic Insight : Acidic KMnO₄ oxidizes the ethynyl group to a carboxylic acid via intermediate ketone formation, while CrO₃ selectively oxidizes it to a ketone .

Reduction Reactions

The ethynyl group can be hydrogenated to an ethyl group under catalytic conditions:

ReagentConditionsProductYieldSource
H₂, Pd/C (10%)EtOH, 25°C, 6hN-(3-Ethylphenyl)-1H-pyrazol-4-amine89%

Note : The amine group remains unaffected under these conditions, highlighting the selectivity of palladium catalysts .

Substitution Reactions

The amine group participates in nucleophilic substitution, forming derivatives:

Alkylation

ReagentConditionsProductYieldSource
CH₃I, K₂CO₃DMF, 80°C, 12hN-(3-Ethynylphenyl)-1-methyl-1H-pyrazol-4-amine78%

Acylation

ReagentConditionsProductYieldSource
AcCl, Et₃NCH₂Cl₂, 0°C, 2hN-(3-Ethynylphenyl)-1H-pyrazol-4-acetamide85%

Key Finding : Alkylation at the pyrazole nitrogen improves stability against metabolic degradation .

Cycloaddition Reactions

The ethynyl group enables [2+3] cycloaddition with azides (Click Chemistry):

ReagentConditionsProductYieldSource
NaN₃, CuSO₄·5H₂OH₂O, 25°C, 24h1,2,3-Triazole-linked pyrazole derivative92%

Application : This reaction is pivotal for synthesizing bioconjugates in drug discovery.

Condensation Reactions

The amine group forms Schiff bases with aldehydes:

ReagentConditionsProductYieldSource
4-MethoxybenzaldehydeEtOH, reflux, 6hN-(4-Methoxybenzylidene)-N-(3-ethynylphenyl)-1H-pyrazol-4-amine68%

Mechanism : Imine formation occurs via nucleophilic attack of the amine on the carbonyl carbon .

Biological Activity Correlation

Reaction products exhibit notable bioactivity:

  • Oxidized derivatives show enhanced antibacterial activity (MIC: 8 µg/mL against E. coli) .

  • Triazole-linked conjugates inhibit kinases (IC₅₀: 0.2 µM for CK1δ) .

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Oxidation (KMnO₄)1.2 × 10⁻³45.7
Hydrogenation (H₂/Pd)3.8 × 10⁻⁴32.1
Click Chemistry5.6 × 10⁻²18.9

Data derived from kinetic studies in .

Scientific Research Applications

N-(3-Ethynylphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including use as a building block for synthesizing complex molecules and studying reaction mechanisms. It can also be employed in biochemical assays to study enzyme interactions and inhibition, as well as in the development of advanced materials and chemical processes. The compound's unique ethynyl substitution enhances its reactivity and biological activity, allowing it to interact with different biological targets and potentially leading to novel therapeutic applications.

Chemistry

This compound serves as a fundamental building block in organic synthesis. It is used for creating more complex molecules and exploring reaction mechanisms. The ethynyl group's capacity to undergo oxidation to form carbonyl compounds, reduction to form saturated derivatives, and the amine group's participation in nucleophilic substitution reactions make it a versatile reagent. Common reagents and conditions for these reactions include potassium permanganate or chromium trioxide for oxidation under acidic or basic conditions; hydrogen gas with a palladium catalyst or sodium borohydride for reduction; and alkyl halides or acyl chlorides in the presence of a base like triethylamine for substitution.

Biology

This compound is valuable in biochemical assays for investigating enzyme interactions. The ethynyl group can engage in π-π interactions, and the amine group can form hydrogen bonds with target molecules, modulating their activity and leading to various biological effects. Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties.

Industry

This compound can be utilized in developing advanced materials and chemical processes. Its unique structure and reactivity make it suitable for creating specialized compounds with desired properties. The compound's ethynyl substitution pattern enhances its reactivity and biological activity compared to other pyrazoles.

Related Pyrazole Derivatives in Cancer Prevention

Mechanism of Action

The mechanism of action of N-(3-Ethynylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Ethynyl vs. Aryl/Electron-Withdrawing Groups : The ethynyl group (C≡C) is sp-hybridized, conferring strong electron-withdrawing effects compared to pyridinyl (sp²) or methoxybenzyl (electron-donating) groups. This may increase the pyrazole ring’s acidity and alter reactivity in cross-coupling reactions .

Spectroscopic Signatures

  • IR Spectroscopy: Ethynyl groups exhibit distinct stretches at ~2100 cm⁻¹ (C≡C) and ~3300 cm⁻¹ (≡C-H), absent in cyano or methoxy analogs .
  • NMR Spectroscopy : The ethynyl proton resonates at δ 2.5–3.5, while pyridinyl protons appear downfield (δ 8.5–9.0) .

Research Implications

  • Pharmacological Potential: Pyrazole derivatives with electron-withdrawing groups (e.g., cyano, ethynyl) show enhanced binding to targets like kinases or GPCRs, as seen in multitarget ligands () .
  • Material Science : The ethynyl group’s rigidity and conjugation properties make it suitable for optoelectronic materials, though stability studies are needed .

Biological Activity

N-(3-Ethynylphenyl)-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethynyl group on the phenyl moiety. This unique structure enhances its reactivity and biological activity compared to other pyrazole derivatives. The compound is synthesized through various methods, often involving organic solvents like dichloromethane or ethanol, under optimized conditions for yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It has been evaluated for its ability to reduce inflammation in vivo using models such as carrageenan-induced paw edema in rats. Results indicated that this compound significantly decreased swelling compared to control groups, suggesting its potential as an anti-inflammatory therapeutic .

Cytotoxic Activity

Cytotoxicity studies reveal that this compound can induce apoptosis in cancer cell lines. For instance, studies have shown that it exhibits selective cytotoxic effects against pancreatic ductal adenocarcinoma (PANC-1) cells, with IC50 values indicating effective inhibition of cell proliferation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameStructural FeaturesUnique AspectsBiological Activity
4-(3-Ethynylphenyl)-1-methyl-1H-pyrazoleMethyl substitution on pyrazole ringDifferent biological activities compared to this compoundModerate cytotoxicity
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)Methyl substitution on pyrazole ringExhibits strong antioxidant activityHigh radical-binding activity

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong potential for therapeutic applications in treating infections.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation into the anti-inflammatory effects revealed that treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro. This suggests that the compound may modulate inflammatory pathways, providing insights into its mechanism of action .

Q & A

Q. What are the recommended synthetic routes for N-(3-Ethynylphenyl)-1H-pyrazol-4-amine, and how can reaction yields be optimized?

The synthesis typically involves coupling reactions between pyrazole derivatives and ethynylphenyl precursors. For example:

  • Procedure : React 3-ethynylaniline with a suitably substituted pyrazole under palladium-catalyzed cross-coupling conditions (e.g., Sonogashira coupling). Use cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours .
  • Optimization : Adjust solvent polarity (e.g., DMSO vs. DMF), catalyst loading (e.g., CuBr vs. Pd(PPh₃)₄), and reaction time. Monitor progress via TLC or LC-MS. Purify via column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Methods :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethynyl proton at δ ~2.5–3.5 ppm; pyrazole protons at δ ~7.5–8.5 ppm) .
    • HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

  • Software Tools :
    • SHELXL/SHELXTL : Refine atomic coordinates and thermal parameters using high-resolution X-ray data. Apply restraints for disordered ethynyl or pyrazole moieties .
    • ORTEP-3 : Visualize anisotropic displacement parameters to identify steric clashes or rotational flexibility in the ethynyl-phenyl group .
  • Validation : Cross-check refinement metrics (R-factor <0.05, wR² <0.15) and validate using the IUCr checkCIF tool .

Q. What strategies mitigate discrepancies in biological activity data for this compound analogs?

  • Experimental Design :
    • Dose-Response Curves : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) with triplicate measurements to minimize variability .
    • Control Compounds : Include structurally similar analogs (e.g., halogen-substituted pyrazoles) to isolate the effect of the ethynyl group .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (e.g., logP, H-bond donors) with activity trends .

Q. How can synthetic protocols for this compound be adapted for isotopic labeling (e.g., ¹³C, ¹⁵N) to enable metabolic tracing?

  • Labeling Steps :
    • Introduce ¹³C-labeled ethynyl precursors via Sonogashira coupling with ¹³C-acetylene gas .
    • Use ¹⁵N-ammonia in pyrazole ring formation to label the amine group .
  • Validation : Confirm isotopic incorporation via mass spectrometry (e.g., isotopic peak clusters in HRMS) and ¹³C NMR signal splitting .

Methodological Considerations

Q. What computational methods predict the reactivity of this compound in click chemistry applications?

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G* level to assess electron density at the ethynyl terminus for azide-alkyne cycloadditions .
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in triazole formation .

Q. How are solubility and stability profiles of this compound determined under physiological conditions?

  • Assays :
    • Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .
    • Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and hepatic microsomes; monitor degradation via LC-MS/MS .

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